![molecular formula C11H14BrClN2O2 B2356547 Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate CAS No. 2309461-88-7](/img/structure/B2356547.png)
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is a chemical compound with the empirical formula C11H14BrClN2O2 . It belongs to the class of halogenated heterocycles . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with bromine and chlorine atoms at the 3rd and 6th positions respectively . The carbamate group is attached to the pyridine ring via a methyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 321.60 . The InChI key, a unique identifier for the compound, is ZPJUAFUDQXGVRA-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Preparation and Reactions in Organic Synthesis : This compound is used in the preparation of various organic compounds, such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which is a key intermediate in organic synthesis. It is involved in reactions like Diels-Alder reactions and N-alkylation (Padwa, Brodney, & Lynch, 2003).
Study of Molecular Structures and Interactions : The compound's derivatives have been structurally characterized to understand molecular interactions, such as hydrogen bonds, which are crucial in the development of new materials (Das et al., 2016).
Synthesis of Functionalized Carbamates : It has been used in the synthesis of functionalized carbamates, which are valuable in pharmaceutical and chemical industries (Ortiz, Guijarro, & Yus, 1999).
Crystallographic Studies : The compound and its derivatives have been used in crystallographic studies to understand molecular packing and interactions, which is important in material science and drug design (Baillargeon et al., 2017).
Catalysis and Synthesis of Heterocycles : It is involved in catalytic processes for the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals (Scott, 2006).
Source of Synthons in Organic Chemistry : This compound is used as a source of synthons, which are reactive units in chemical synthesis, particularly in the preparation of amino alcohols and diols (Guijarro, Ortiz, & Yus, 1996).
Asymmetric Synthesis : It plays a role in asymmetric synthesis, a process critical for creating chiral compounds used in various pharmaceutical applications (Yang, Pan, & List, 2009).
Photocatalysis and Synthesis of Chromones : The compound is used in photoredox-catalyzed reactions for synthesizing chromones, which are important in medicinal chemistry (Wang et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that it may interact with palladium catalysts or amine groups.
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions , it may influence the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
Its potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Action Environment
It’s known that the compound should be stored in a sealed container in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.
Propriétés
IUPAC Name |
tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-8-7(12)4-5-9(13)15-8/h4-5H,6H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBMRVGQRYSKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

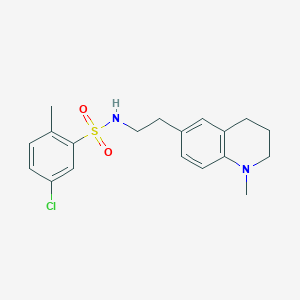
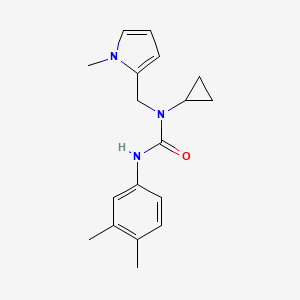
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)
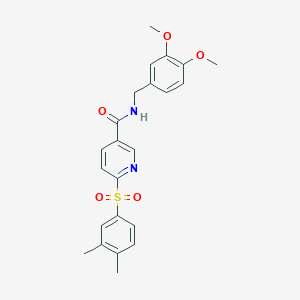
![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)
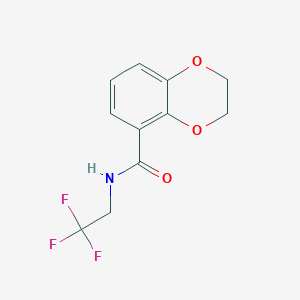
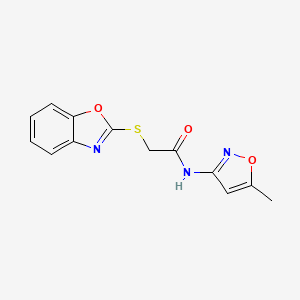
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)

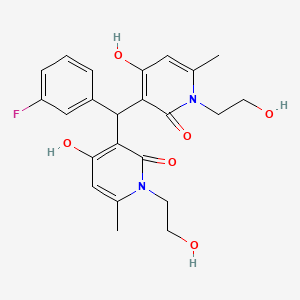
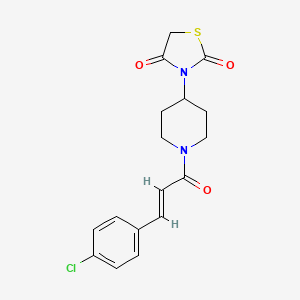
![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)